molecular formula C23H27N5O B2736044 4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291868-26-2

4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2736044
CAS No.: 1291868-26-2
M. Wt: 389.503
InChI Key: QSSFTJCECLKGLG-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine ( 1291868-26-2) is a complex organic compound with a molecular formula of C₂₃H₂₇N₅O and a molecular weight of 389.49 g/mol. It is characterized by a unique molecular architecture featuring a 1,2,3-triazole core linked to a 3,4-dimethylphenylamine group and a 4-benzylpiperidine moiety via a carbonyl bridge . This specific structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery research. The core components of this molecule are associated with a wide range of biological activities. The 1,2,3-triazole ring is a privileged scaffold in pharmaceutical sciences due to its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . Furthermore, piperidine derivatives are frequently explored in preclinical research for their diverse pharmacological potential . The integration of these features suggests this compound is a valuable chemical tool for developing new therapeutic agents, particularly in areas such as inflammation and oncology. Research into similar triazole and piperidine-containing compounds has demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory pathway . Other analogues have been investigated as kinase inhibitors, indicating potential applications in cancer research . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19,21-22,24-27H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCCOLREXMZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O. Its structure features a benzylpiperidine moiety linked to a triazole ring, which is known to influence its interaction with biological targets.

Research indicates that compounds containing triazole structures can exhibit a variety of biological activities, including:

  • Inhibition of Enzymes : Triazole derivatives have been shown to inhibit various enzymes such as monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .
  • Anticancer Activity : Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity IC50 (µM) Cell Line Reference
MAO-B Inhibition0.514Human Neuroblastoma
Cytotoxicity13.6HeLa Cells
Antiproliferative Effects53.8Various Cancer Lines

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to the compound :

  • Study on MAO Inhibition : A study demonstrated that derivatives showed potent and selective inhibition of MAO-B, suggesting their potential use in treating neurological disorders .
  • Anticancer Activity Assessment : Research evaluating the cytotoxic effects of triazole derivatives on cancer cell lines revealed significant growth inhibition at micromolar concentrations. The study utilized MTT assays to determine cell viability post-treatment .
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications on the benzyl and piperidine moieties significantly influenced biological activity. For example, introducing electron-donating groups enhanced potency against specific cancer targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its combination of a 1,2,3-triazole core, benzylpiperidine, and dimethylphenyl groups. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound : 4-(4-Benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine C₂₂H₂₅N₅O 399.47 4-Benzylpiperidine-1-carbonyl, 3,4-dimethylphenyl High lipophilicity due to benzylpiperidine; potential CNS targeting.
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine C₁₉H₁₆ClN₅S 381.88 4-Chlorophenyl-thiazole, 3,4-dimethylphenyl Thiazole substituent increases polarity; may reduce bioavailability compared to benzylpiperidine.
1-(4-(Diethylamino)phenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (13b) C₂₀H₂₄N₄O₂ 352.43 Diethylamino, 3,4-dimethoxyphenyl Electron-rich methoxy groups enhance solubility; NMR/IR data available.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) C₁₄H₁₁BrN₄ Varies Bromophenyl, substituted aryl Anticancer activity reported; bromine atom may improve target affinity.
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine C₁₉H₁₆N₆O₃ 376.37 Benzodioxolyl-oxadiazole, 3,4-dimethylphenyl Oxadiazole and benzodioxole groups enhance metabolic stability.

Physicochemical and Pharmacological Insights

Lipophilicity and Bioavailability: The benzylpiperidine group in the target compound likely enhances lipophilicity compared to analogs with thiazole (e.g., C₁₉H₁₆ClN₅S) or oxadiazole (e.g., C₁₉H₁₆N₆O₃) substituents, suggesting superior blood-brain barrier penetration . Methoxy and diethylamino groups in compound 13b improve aqueous solubility, making it more suitable for intravenous formulations .

Biological Activity :

  • Bromophenyl-substituted triazoles (e.g., 4a–j) demonstrated anticancer activity in vitro, attributed to halogen-bonding interactions with biological targets .
  • Thiazole- and oxadiazole-containing analogs may exhibit varied activity due to their electron-withdrawing properties, which could influence binding to enzymes like kinases or proteases .

Synthetic Considerations: The target compound’s synthesis likely parallels methods described for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, involving condensation reactions in polar aprotic solvents with carbonate bases .

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